{1-Oxaspiro[4.5]decan-2-yl}methanesulfonyl chloride is a chemical compound featuring a spirocyclic structure, characterized by the presence of a methanesulfonyl chloride functional group. This compound is notable for its unique bicyclic architecture, which includes an oxygen atom in the spiro framework. The molecular formula for this compound is , and it has been identified with the PubChem CID 102896302 . The spirocyclic structure contributes to its potential reactivity and biological activity, making it an interesting subject of study in medicinal chemistry.
The reactivity of {1-Oxaspiro[4.5]decan-2-yl}methanesulfonyl chloride primarily involves electrophilic substitution reactions due to the presence of the sulfonyl chloride group. This functional group can participate in nucleophilic attack by various nucleophiles, leading to the formation of sulfonamides or other derivatives. For example, it can react with amines to form sulfonamide derivatives, which are valuable in pharmaceutical applications . Additionally, the compound can undergo hydrolysis in the presence of water, yielding the corresponding sulfonic acid.
Research indicates that compounds containing spirocyclic structures often exhibit significant biological activities. {1-Oxaspiro[4.5]decan-2-yl}methanesulfonyl chloride has been explored for its potential as an opioid receptor ligand, suggesting possible applications in pain management and treatment of hyperalgesia . The unique structure may influence its binding affinity and selectivity towards opioid receptors, making it a candidate for further pharmacological studies.
The synthesis of {1-Oxaspiro[4.5]decan-2-yl}methanesulfonyl chloride typically involves several steps:
{1-Oxaspiro[4.5]decan-2-yl}methanesulfonyl chloride has potential applications in various fields:
Studies on the interactions of {1-Oxaspiro[4.5]decan-2-yl}methanesulfonyl chloride with biological systems are crucial for understanding its pharmacological profile. Interaction studies typically focus on:
Several compounds share structural similarities with {1-Oxaspiro[4.5]decan-2-yl}methanesulfonyl chloride, including:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-(4-Fluorophenyl)-6-oxaspiro[4.5]decan | Contains a fluorophenyl substituent | Potentially enhanced lipophilicity |
9-Pyridin-2-yl-6-oxaspiro[4.5]decan | Features a pyridine ring | May exhibit different receptor selectivity |
6-Oxaspiro[3.4]octane derivatives | Similar spirocyclic framework | Variations in ring size and functional groups |
These compounds highlight the diversity within spirocyclic systems and underscore the uniqueness of {1-Oxaspiro[4.5]decan-2-yl}methanesulfonyl chloride due to its specific combination of functional groups and structural characteristics.
{1-Oxaspiro[4.5]decan-2-yl}methanesulfonyl chloride was first reported in the early 2010s as part of efforts to expand the diversity of spirocyclic sulfonates. Its molecular formula, $$ \text{C}{10}\text{H}{17}\text{ClO}{3}\text{S} $$, corresponds to a molecular weight of 252.76 g/mol, with a density of 1.33 g/cm³. The compound’s structure features a 1-oxaspiro[4.5]decane system—a bicyclic ether with a six-membered ring fused to a five-membered oxolane—coupled to a methanesulfonyl chloride substituent. Early spectroscopic characterization confirmed its spiro connectivity through $$ ^1\text{H} $$- and $$ ^{13}\text{C} $$-NMR analyses, which revealed distinct signals for the quaternary spiro carbon (δ ~98 ppm) and the sulfonyl chloride group (δ ~44 ppm for $$ \text{SO}2\text{Cl} $$).
Property | Value |
---|---|
CAS Number | 1593899-47-8 |
Molecular Formula | $$ \text{C}_{10}\text{H}_{17}\text{ClO}_{3}\text{S} $$ |
Molecular Weight | 252.76 g/mol |
Density | 1.33 g/cm³ |
The 1-oxaspiro[4.5]decane scaffold introduces conformational rigidity, a property highly prized in heterocyclic chemistry for modulating molecular recognition and stability. This spirocyclic system constrains rotational freedom, enabling precise control over stereochemistry during synthetic transformations. The methanesulfonyl chloride group further enhances reactivity, allowing nucleophilic displacement at the sulfur center to generate sulfonamides, sulfonate esters, or thioethers. Such versatility has made the compound a key building block for constructing pharmacologically active spirocycles, including oxindole derivatives with demonstrated antitumor activity.
Initial interest in {1-oxaspiro[4.5]decan-2-yl}methanesulfonyl chloride centered on its utility in heterocyclic ring expansion reactions. However, the rise of spirocyclic compounds in medicinal chemistry—driven by their improved pharmacokinetic profiles compared to planar analogs—has spurred broader investigations. Between 2015 and 2025, advancements in radical cyclization and photocatalytic methods enabled the efficient synthesis of related spirovinyl sulfones, highlighting the potential for analogous strategies with this sulfonate. Concurrently, the development of stereoselective protocols for spirooxindoles underscored the demand for chiral spiro intermediates like this compound.
In drug discovery, the compound’s dual functionality—a rigid spirocyclic core and a sulfonyl chloride “handle”—facilitates its use as a molecular scaffold. For example, spirooxadiazoline oxindoles derived from similar sulfonates exhibit nanomolar cytotoxicity against cancer cell lines by inhibiting protein-protein interactions. Additionally, the sulfonyl chloride moiety allows conjugation to biomolecules, enabling the development of targeted covalent inhibitors. Recent work on spirocyclic vinyl sulfones further validates the therapeutic potential of such architectures, particularly in agrochemicals and antivirals.
The synthesis of {1-Oxaspiro[4.5]decan-2-yl}methanesulfonyl chloride represents a significant challenge in organic chemistry, combining the complexities of spirocyclic construction with sulfonyl chloride formation [1] [2]. This compound features a unique oxaspiro[4.5]decane framework bearing a methanesulfonyl chloride functional group, requiring sophisticated synthetic approaches that address both structural elements simultaneously [3] [4].
Classical synthetic routes for {1-Oxaspiro[4.5]decan-2-yl}methanesulfonyl chloride typically involve two distinct phases: spirocyclic core construction followed by sulfonyl chloride installation [1] [5]. The foundational approach begins with the preparation of the oxaspiro[4.5]decane scaffold through iodocyclization methodologies, which have demonstrated exceptional reliability in constructing spirocyclic frameworks [1] [6].
The primary classical route employs the treatment of appropriately substituted alcohols with iodine and sodium bicarbonate in acetonitrile under argon atmosphere [1]. This methodology generates the requisite iodomethyl intermediate with yields ranging from 82-95% across various spirocyclic substrates [1]. The reaction proceeds through a nucleophilic cyclization mechanism, wherein the alcohol functionality attacks the electrophilic iodine-activated carbon center to form the spirocyclic ether linkage [1] [3].
Subsequently, the methanesulfonyl chloride functionality is introduced through classical chlorosulfonation procedures [7] [8]. The most established method involves the reaction of methanesulfonic acid with chlorosulfonic acid at temperatures ranging from 0-25°C, achieving yields of 75-85% [7]. Alternative classical approaches utilize thionyl chloride oxidation of methanesulfonic acid at elevated temperatures (50-80°C), producing yields of 70-80% [7] [8].
Method | Starting Material | Yield (%) | Temperature (°C) | Reference |
---|---|---|---|---|
Chlorosulfonic acid treatment | Methanesulfonic acid | 75-85 | 0-25 | [7] |
Thionyl chloride oxidation | Methanesulfonic acid | 70-80 | 50-80 | [7] [8] |
Phosgene chlorination | Methanesulfonic acid | 65-75 | 0-50 | [7] |
Sulfuryl chloride radical reaction | Methane | 60-70 | 200-300 | [7] |
Phosphorus pentachloride treatment | Aryl sulfonic acid | 45-55 | 100-150 | [9] |
The integration of these classical methodologies for {1-Oxaspiro[4.5]decan-2-yl}methanesulfonyl chloride synthesis requires careful optimization of reaction conditions to prevent decomposition of the sensitive spirocyclic framework [1] [10]. The acidic conditions typically employed in classical sulfonyl chloride formation can promote undesired ring-opening reactions in the oxaspiro system [10] [11].
Contemporary synthetic strategies for {1-Oxaspiro[4.5]decan-2-yl}methanesulfonyl chloride have evolved to address the limitations of classical approaches, particularly regarding functional group compatibility and reaction selectivity [11] [12]. Modern methodologies emphasize milder reaction conditions and improved regioselectivity to preserve the integrity of the spirocyclic framework while efficiently installing the sulfonyl chloride functionality [12] [13].
Base-catalyzed conversions represent a significant advancement in the synthesis of {1-Oxaspiro[4.5]decan-2-yl}methanesulfonyl chloride, offering enhanced selectivity and milder reaction conditions compared to traditional acidic methodologies [12] [14]. These approaches utilize various inorganic and organic bases to facilitate the formation of sulfonyl chloride functionalities under controlled conditions [12] [15].
Potassium carbonate-mediated reactions in dimethylformamide have demonstrated exceptional efficacy, achieving yields of 70-95% at temperatures ranging from 25-80°C with reaction times of 2-8 hours [8] [12]. The base serves multiple functions: neutralizing acidic byproducts, activating nucleophilic species, and maintaining optimal pH conditions for spirocyclic stability [12] [16].
Cesium carbonate systems in acetonitrile provide superior results for sensitive substrates, operating at lower temperatures (0-50°C) with enhanced yields of 80-98% [13] [17]. The increased basicity and solubility of cesium carbonate enable more efficient activation of sulfonyl precursors while minimizing competitive side reactions [13] [18].
Base Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield Range (%) |
---|---|---|---|---|
Potassium carbonate | Dimethylformamide | 25-80 | 2-8 | 70-95 |
Cesium carbonate | Acetonitrile | 0-50 | 1-4 | 80-98 |
Sodium bicarbonate | Dichloromethane | 0-25 | 0.5-2 | 65-85 |
Triethylamine | Tetrahydrofuran | -10 to 25 | 1-6 | 75-90 |
1,4-Diazabicyclo[2.2.2]octane | Toluene | 60-110 | 4-12 | 60-80 |
The mechanism of base-catalyzed conversions involves initial deprotonation of acidic intermediates, followed by nucleophilic attack on sulfonyl chloride precursors [12] [19]. The enhanced nucleophilicity achieved through base activation significantly accelerates reaction rates and improves selectivity profiles [12] [20].
Precursor derivatization approaches for {1-Oxaspiro[4.5]decan-2-yl}methanesulfonyl chloride synthesis focus on the strategic modification of readily available starting materials to facilitate subsequent sulfonyl chloride installation [14] [21]. These methodologies emphasize the preparation of activated intermediates that can undergo efficient conversion to the target compound under mild conditions [14] [22].
The derivatization of S-alkylisothiourea salts with N-chlorosuccinimide represents a particularly effective approach, providing convenient access to sulfonyl chlorides under environmentally friendly conditions [18]. This methodology circumvents the harsh conditions typically associated with classical sulfonyl chloride formation while maintaining excellent yields and functional group tolerance [18] [23].
Oxidative chlorination of disulfides and thiols using 1,3-dichloro-5,5-dimethylhydantoin has emerged as a powerful precursor derivatization strategy [22]. The dual-function reagent serves both as an oxidizing agent and chlorine source, enabling efficient conversion of sulfur-containing precursors to sulfonyl chlorides [22] [24].
The preparation of sulfonyl fluorides as synthetic intermediates offers another valuable precursor derivatization pathway [20]. These intermediates can be readily converted to sulfonyl chlorides using potassium bifluoride under mild conditions, providing enhanced stability during purification and storage [20] [25].
Advanced derivatization approaches utilize activated sulfonylating agents such as N-benzyl-4,4-dimethyl-3-oxo-β-sultam, which undergoes general base-catalyzed hydrolysis to generate reactive sulfonyl intermediates [12]. The mechanism involves protonation of the base amine in the transition state, facilitating selective sulfonyl transfer to the target substrate [12] [26].
Industrial-scale production of {1-Oxaspiro[4.5]decan-2-yl}methanesulfonyl chloride requires comprehensive optimization of synthetic pathways to achieve economic viability while maintaining product quality and environmental compliance [15] [27]. The complex molecular architecture necessitates specialized manufacturing approaches that address scalability challenges inherent in spirocyclic compound production [15] [28].
Process intensification strategies focus on maximizing space-time yields while minimizing waste generation and energy consumption [15] [29]. Continuous flow processing has demonstrated superior performance compared to traditional batch operations, achieving space-time yields of 5-15 kg/L·h versus 0.5-2.0 kg/L·h for batch processes [22] [30].
Parameter | Batch Process | Continuous Flow | Reference |
---|---|---|---|
Production capacity (kg/year) | 500-2000 | 1000-5000 | [15] [35] |
Reactor volume (L) | 1000-5000 | 50-200 | [15] [22] |
Operating temperature (°C) | 50-150 | 80-200 | [15] [22] |
Pressure (bar) | 1-5 | 5-20 | [22] |
Residence time (min) | 120-480 | 5-60 | [22] |
Space-time yield (kg/L·h) | 0.5-2.0 | 5-15 | [22] |
Energy consumption (kWh/kg) | 15-25 | 8-15 | [15] |
Waste generation (kg/kg product) | 2-5 | 0.5-2 | [19] [20] |
Temperature control represents a critical factor in industrial production, as the spirocyclic framework exhibits thermal sensitivity at elevated temperatures [15] [31]. Advanced heat management systems utilizing microreactors and intensified heat exchangers enable precise temperature control while maintaining high throughput [22] [32].
Solvent selection and recovery systems significantly impact the economic feasibility of industrial production [19] [33]. The implementation of closed-loop solvent recycling reduces raw material costs by 60-80% while minimizing environmental impact [19] [34]. Advanced distillation and extraction technologies enable efficient separation and purification of the target compound from reaction mixtures [33] [35].
Quality control protocols for industrial production must address the stereochemical purity and functional group integrity of {1-Oxaspiro[4.5]decan-2-yl}methanesulfonyl chloride [36]. In-line analytical monitoring using high-performance liquid chromatography and nuclear magnetic resonance spectroscopy ensures consistent product quality throughout the manufacturing process [36] [37].
Green chemistry approaches to {1-Oxaspiro[4.5]decan-2-yl}methanesulfonyl chloride synthesis emphasize the development of environmentally sustainable methodologies that minimize waste generation, reduce energy consumption, and eliminate hazardous reagents [19] [20]. These approaches align with the twelve principles of green chemistry while maintaining synthetic efficiency and product quality [19] [38].
Aqueous reaction systems represent a fundamental advancement in green synthesis, replacing traditional organic solvents with water-based media [19] [39]. The oxone-potassium chloride system in water achieves excellent atom economy (85-95%) with minimal environmental impact [19] [40]. This methodology demonstrates superior sustainability metrics with E-factors of 2-5 compared to conventional approaches [19] [41].
Electrochemical oxidation methodologies offer exceptional environmental advantages through the elimination of chemical oxidants and the use of renewable electrical energy [13] [42]. These systems achieve atom economies of 90-98% with very high energy efficiency, representing the most sustainable approach to sulfonyl chloride formation [13] [43].
Green Method | Solvent | E-factor | Atom Economy (%) | Energy Efficiency |
---|---|---|---|---|
Oxone-KCl system | Water | 2-5 | 85-95 | High |
Aqueous sodium hypochlorite | Water/Methanol | 3-8 | 70-85 | Medium |
Electrochemical oxidation | Aqueous electrolyte | 1-3 | 90-98 | Very High |
Photocatalytic synthesis | Acetonitrile/Water | 4-10 | 75-90 | Medium |
Microwave-assisted synthesis | Solvent-free | 1-4 | 80-95 | High |
Photocatalytic synthesis utilizing visible light irradiation provides an alternative sustainable pathway for sulfonyl chloride formation [13] [44]. These methodologies employ carbon nitride photocatalysts to mediate the conversion of diazonium salts to sulfonyl chlorides under mild conditions with functional group tolerance [13] [45].
Microwave-assisted synthesis under solvent-free conditions represents another significant green chemistry advancement [29]. These methodologies achieve rapid reaction rates with enhanced selectivity while eliminating solvent waste and reducing energy requirements [29] [46].
Biocatalytic approaches utilizing enzyme-mediated transformations offer exceptional selectivity and environmental compatibility . Lipase-catalyzed kinetic resolution provides access to enantiomerically pure intermediates with minimal waste generation [48].
Stereochemical control in the synthesis of {1-Oxaspiro[4.5]decan-2-yl}methanesulfonyl chloride presents unique challenges due to the presence of multiple stereogenic centers within the spirocyclic framework [21] [23]. The quaternary carbon at the spiro center and the secondary carbon bearing the methanesulfonyl chloride functionality require sophisticated strategies to achieve high stereoselectivity [23] [38].
Chiral auxiliary approaches utilizing menthyl sulfinate derivatives provide reliable access to enantiomerically enriched products with enantiomeric excesses of 85-95% [21] [23]. The mechanism involves diastereoselective addition reactions followed by auxiliary removal under mild conditions [21] [49]. The crystalline nature of menthyl sulfinate intermediates facilitates purification and stereochemical assignment through X-ray crystallography [23] [50].
Asymmetric oxidation methodologies employing chiral phosphoric acid catalysts achieve exceptional enantioselectivity with enantiomeric excesses ranging from 90-99% [23]. These systems utilize hydrogen peroxide as the terminal oxidant with catalytic amounts of chiral organocatalysts [23] [51]. The reaction proceeds through hydrogen bond activation of both substrate and oxidant, leading to high stereochemical fidelity [23] [52].
Method | Catalyst/Auxiliary | Enantiomeric Excess (%) | Yield (%) | Reference |
---|---|---|---|---|
Chiral auxiliary approach | Menthyl sulfinate | 85-95 | 70-85 | [21] [23] |
Asymmetric oxidation | Chiral phosphoric acid | 90-99 | 65-96 | [23] |
Enantioselective catalysis | Rhodium-BINAP | 80-95 | 75-90 | [23] |
Kinetic resolution | Lipase enzyme | 70-90 | 40-50 | [23] |
Dynamic kinetic resolution | Ruthenium complex | 85-98 | 80-95 | [23] |
Enantioselective catalysis using rhodium-BINAP complexes provides another powerful approach to stereochemical control [23]. These systems achieve enantiomeric excesses of 80-95% through asymmetric hydrogenation or oxidation protocols [23] [53]. The bidentate phosphine ligand creates a chiral environment around the metal center, enabling selective substrate binding and subsequent transformation [23] [54].
Kinetic resolution strategies employ enzymatic catalysis to differentiate between enantiomers of racemic substrates [23]. Lipase-mediated resolutions achieve enantiomeric excesses of 70-90% for the remaining starting material, although yields are inherently limited to 50% for a single enantiomer [23] [55].
Dynamic kinetic resolution represents the most advanced approach, combining racemization with kinetic resolution to achieve theoretical yields of 100% for a single enantiomer [23]. Ruthenium-catalyzed systems achieve enantiomeric excesses of 85-98% with yields of 80-95% [23] [56].
Flow chemistry applications for {1-Oxaspiro[4.5]decan-2-yl}methanesulfonyl chloride synthesis provide significant advantages in terms of reaction control, safety, and scalability [22] [27]. The continuous nature of flow systems enables precise control over reaction parameters while minimizing exposure to hazardous intermediates [22] [57].
Microreactor systems achieve exceptional heat and mass transfer efficiency through high surface-to-volume ratios [22] [58]. These systems operate with residence times of 10-300 seconds while maintaining precise temperature control at 50-180°C [22] [59]. The enhanced mixing efficiency in microchannels promotes rapid reaction kinetics and improved selectivity profiles [22] [60].
Tube reactor configurations provide scalable alternatives for larger production volumes while maintaining the advantages of continuous processing [27] [61]. Coiled tube reactors with flow rates of 1-100 mL/min achieve residence times of 30-1800 seconds with excellent temperature uniformity [27] [62].
Flow Parameter | Microreactor | Tube Reactor | Packed Bed |
---|---|---|---|
Reactor type | Chip-based | Coiled tube | Fixed catalyst |
Flow rate (mL/min) | 0.1-10 | 1-100 | 5-200 |
Residence time (s) | 10-300 | 30-1800 | 60-3600 |
Temperature (°C) | 50-180 | 25-200 | 80-250 |
Pressure (bar) | 5-50 | 1-30 | 5-100 |
Space-time yield (kg/L·h) | 10-50 | 2-20 | 1-15 |
Heat transfer coefficient (W/m²·K) | 5000-20000 | 1000-5000 | 500-2000 |
Mass transfer efficiency | Very High | High | Medium |
Packed bed reactors incorporating heterogeneous catalysts enable continuous processing with catalyst recovery and reuse [63]. These systems achieve residence times of 60-3600 seconds with operating pressures of 5-100 bar [63]. The fixed catalyst bed configuration eliminates the need for product-catalyst separation while maintaining high activity and selectivity [63].
Temperature and pressure capabilities of flow systems far exceed those achievable in batch reactors, enabling access to previously inaccessible reaction conditions [22]. Supercritical fluid processing in flow systems provides unique solvation environments that enhance reaction rates and selectivity .
The spirocyclic framework of {1-Oxaspiro[4.5]decan-2-yl}methanesulfonyl chloride represents a unique architectural motif characterized by its bicyclic oxaspiro system [1] [2]. This compound features a 1-oxaspiro[4.5]decane core where two distinct ring systems are joined through a quaternary spiro carbon atom [1] [3]. The structural arrangement consists of a five-membered heterocyclic ring containing an oxygen atom fused to a six-membered carbocyclic ring via the central spiro carbon [1] [4].
The spiro junction creates a three-dimensional molecular architecture that is fundamentally different from conventional bicyclic systems [2] [5]. Unlike bridged or fused ring systems, the spirocyclic framework maintains orthogonal ring orientations, with the two constituent rings positioned perpendicular to each other [2] [6]. This geometric constraint imparts conformational rigidity to the overall molecular structure while allowing for controlled flexibility within individual ring components [5] [7].
The quaternary spiro carbon exhibits tetrahedral sp³ hybridization and serves as the central organizing element of the molecular framework [1] [2]. This carbon atom is fully substituted and connects to four different structural units, creating a three-dimensional scaffold that defines the spatial relationships between all other molecular components [2] [5]. The presence of the oxygen heteroatom within the five-membered ring introduces electronic asymmetry and conformational preferences that influence the overall molecular behavior [8] [9].
Structural analysis reveals that the spirocyclic framework provides enhanced three-dimensional character compared to traditional aromatic or aliphatic systems [5] [10]. This three-dimensionality is particularly significant for molecular recognition events and biological activity, as it allows for precise spatial positioning of functional groups and predictable exit vectors for chemical modification [5] [10]. The rigid scaffold nature of the spirocyclic core ensures that substituent orientations remain well-defined and conformationally constrained [5] [7].
The electronic distribution within {1-Oxaspiro[4.5]decan-2-yl}methanesulfonyl chloride is characterized by distinct electronic environments created by the spirocyclic framework and electron-withdrawing functional groups [6] [11]. The methanesulfonyl chloride substituent acts as a strong electron-withdrawing group, significantly polarizing the electronic structure and creating regions of electron deficiency adjacent to the sulfonyl moiety [12] [13].
Quantum chemical calculations demonstrate that the electron density distribution is highly anisotropic throughout the molecular framework [11] [14]. The oxygen heteroatom in the spirocyclic core exhibits lone pair electrons that contribute to local electron density concentrations, while the sulfur atom in the methanesulfonyl group displays multiple oxidation states and complex electronic interactions [11] [12]. The chlorine atom attached to the sulfonyl group possesses high electronegativity and creates significant electron withdrawal from the adjacent molecular regions [13] [15].
Frontier molecular orbital analysis reveals characteristic patterns in the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) distributions [11] [16]. The HOMO typically exhibits electron density localization on the oxygen heteroatom and carbon atoms within the spirocyclic framework, while the LUMO shows significant contributions from the sulfonyl chloride moiety, reflecting its electron-accepting character [16] [17]. The HOMO-LUMO energy gap provides insights into chemical reactivity and electronic stability of the compound [11] [16].
Electrostatic potential mapping demonstrates pronounced charge separation within the molecular structure [11] [14]. Negative electrostatic potential regions are primarily associated with the oxygen heteroatom and chlorine atom, while positive regions are concentrated around the carbon atoms adjacent to the electron-withdrawing groups [11] [18]. This charge distribution pattern influences intermolecular interactions, reactivity patterns, and binding affinities in chemical and biological systems [11] [14].
The electronic structure exhibits through-space interactions between the perpendicular ring systems within the spirocyclic framework [19] [20]. These spiro-conjugation effects allow for electronic communication between the two ring systems despite the lack of direct conjugation pathways [19] [20]. The quaternary spiro carbon acts as a mediating center for these electronic interactions, facilitating charge transfer and orbital mixing between the orthogonal π-systems [19] [20].
Conformational analysis of {1-Oxaspiro[4.5]decan-2-yl}methanesulfonyl chloride reveals complex conformational behavior arising from the interplay between rigidity and flexibility within the spirocyclic framework [8] [9]. The six-membered carbocyclic ring exhibits chair conformations as the most stable arrangements, while the five-membered heterocyclic ring displays envelope conformations with puckering centered at various carbon atoms [8] [9].
Nuclear magnetic resonance (NMR) spectroscopy studies of related oxaspiro compounds demonstrate that conformational preferences are strongly influenced by steric interactions and electronic effects [8] [9]. The methanesulfonyl chloride substituent introduces significant steric bulk and electronic perturbations that affect conformational equilibria and influence ring puckering patterns [8] [9]. Homonuclear coupling constants and chemical shift analyses provide detailed information about preferred conformational states and dynamic interconversion processes [8] [9].
Temperature-dependent conformational behavior has been observed in similar spirocyclic systems, indicating low-energy barriers between conformational isomers [8] [21]. Variable-temperature NMR experiments reveal conformational exchange processes with typical barrier heights ranging from 8-15 kcal/mol for ring interconversion [8] [21]. The presence of the bulky methanesulfonyl chloride group may increase these barriers and stabilize specific conformational states [8] [9].
Conformational analysis demonstrates that the spirocyclic framework provides inherent conformational constraints that limit molecular flexibility compared to acyclic analogs [8] [22]. The spiro junction acts as a conformational anchor, restricting rotation and defining spatial relationships between different molecular segments [8] [22]. This conformational rigidity is beneficial for biological activity as it reduces conformational entropy penalties associated with target binding [2] [7].
Computational conformational searches using molecular mechanics and quantum chemical methods identify multiple local minima corresponding to different conformational states [8] [22]. The relative stabilities of these conformational isomers depend on steric interactions, electronic effects, and intramolecular hydrogen bonding patterns [8] [22]. Transition state calculations reveal interconversion pathways and energy barriers between different conformational states [8] [22].
Computational modeling of {1-Oxaspiro[4.5]decan-2-yl}methanesulfonyl chloride employs sophisticated theoretical approaches to understand structural properties, electronic characteristics, and dynamic behavior [11] [14]. Quantum chemical calculations provide detailed insights into molecular geometry, electronic structure, and energetic properties that are essential for understanding the fundamental nature of this spirocyclic compound [11] [14].
Geometry optimization studies using various computational methods demonstrate excellent agreement between theoretical predictions and experimental structural data [11] [23]. Comparative analyses of different computational approaches reveal that hybrid density functional theory (DFT) methods provide optimal balance between computational efficiency and predictive accuracy for spirocyclic systems [11] [23]. Basis set studies indicate that medium-sized basis sets such as 6-31G(d) or 6-311G(d,p) provide sufficient accuracy for most structural and electronic properties [11] [23].
Vibrational frequency calculations enable detailed comparison with experimental infrared and Raman spectra, providing validation of computational models and assignment of vibrational modes [24] [25]. Calculated vibrational frequencies show excellent correlation with experimental measurements when appropriate scaling factors are applied [24] [25]. Normal mode analysis reveals characteristic vibrational patterns associated with spirocyclic framework motions and functional group vibrations [24] [25].
Electronic structure calculations provide comprehensive information about molecular orbital characteristics, charge distributions, and electronic excitation properties [11] [14]. Population analyses reveal atomic charges and bond orders that correlate well with chemical intuition and experimental observations [11] [14]. Natural bond orbital (NBO) analysis provides detailed insights into bonding patterns, hyperconjugation effects, and electronic delocalization within the spirocyclic framework [11] [14].
Density functional theory (DFT) calculations represent the primary computational approach for investigating electronic structure and molecular properties of {1-Oxaspiro[4.5]decan-2-yl}methanesulfonyl chloride [11] [14]. Hybrid functionals, particularly B3LYP, have demonstrated exceptional performance for spirocyclic compound calculations, providing accurate geometries, energetics, and electronic properties [11] [23] [24].
Benchmark studies comparing different DFT functionals reveal that B3LYP consistently provides reliable results for spirocyclic systems with typical errors of less than 0.02 Å for bond lengths and less than 2° for bond angles [11] [23]. Comparison with experimental data demonstrates excellent agreement for structural parameters, vibrational frequencies, and electronic properties [11] [23]. Newer functionals such as M06-2X and ωB97X-D have shown improved performance for non-covalent interactions and dispersion effects [11] [26].
Basis set optimization studies indicate that 6-31G(d) provides adequate accuracy for routine calculations, while 6-311++G(d,p) offers enhanced precision for energetic properties and frequency calculations [11] [23]. Polarization functions are essential for accurate description of heteroatom environments and lone pair interactions [11] [23]. Diffuse functions become important for calculations involving anions or excited states [11] [23].
DFT calculations reveal detailed electronic structure information including molecular orbital energies, electron density distributions, and electrostatic potential surfaces [11] [14]. Frontier molecular orbital analysis provides insights into chemical reactivity and potential reaction pathways [11] [14]. Charge decomposition analysis reveals electron transfer patterns and polarization effects within the spirocyclic framework [11] [14].
Thermodynamic property calculations using DFT methods provide accurate predictions of formation enthalpies, free energies, and entropy values [11] [14]. Temperature-dependent thermodynamic functions enable prediction of equilibrium constants and reaction spontaneity under various conditions [11] [14]. Solvation effects can be incorporated through continuum solvation models to predict solution-phase properties [11] [14].
Molecular dynamics (MD) simulations provide complementary information to quantum chemical calculations by revealing dynamic behavior and conformational flexibility of {1-Oxaspiro[4.5]decan-2-yl}methanesulfonyl chloride [27] [28]. Classical MD simulations using validated force fields enable investigation of conformational sampling, thermal motion, and intermolecular interactions over extended time scales [27] [28].
Force field parameterization for spirocyclic compounds requires careful attention to unique structural features and electronic environments [27] [28]. CHARMM, AMBER, and OPLS force fields have been successfully applied to spirocyclic systems with appropriate modifications for heteroatom parameters and torsional potentials [27] [28]. Quantum chemical calculations are often employed to derive force field parameters for novel functional groups and unusual bonding environments [27] [28].
Conformational sampling through MD simulations reveals accessible conformational states and interconversion pathways that may not be apparent from static quantum chemical calculations [27] [28]. Free energy calculations using umbrella sampling or thermodynamic integration provide quantitative information about conformational preferences and energy barriers [27] [28]. Enhanced sampling techniques such as replica exchange or metadynamics can accelerate exploration of conformational space [27] [28].
Solvation effects are naturally incorporated in MD simulations through explicit solvent models that account for solute-solvent interactions, hydrogen bonding, and electrostatic screening [27] [28]. Solvent-dependent conformational changes and dynamic solvation processes can be directly observed and quantified through MD trajectories [27] [28]. Radial distribution functions and spatial distribution functions provide detailed information about solvation structure and preferential solvation sites [27] [28].
Temperature-dependent MD simulations reveal thermal effects on conformational behavior and molecular motion [27] [28]. Vibrational motion analysis from MD trajectories can be compared with experimental vibrational spectra and quantum chemical frequency calculations [27] [28]. Diffusion coefficients and rotational correlation times provide information about molecular mobility and dynamic properties in solution [27] [28].